2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide
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Overview
Description
2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is a complex organic compound that features a unique combination of functional groups It is characterized by the presence of an isopropylthio group attached to a phenyl ring, an acetamide linkage, and a triazine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized via a [4 + 2] domino annulation reaction using readily available starting materials such as ketones, aldehydes, and secondary alcohols.
Introduction of the Isopropylthio Group: The isopropylthio group can be introduced through a nucleophilic substitution reaction where an isopropylthiol reacts with a suitable halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazine ring or the carbonyl group in the acetamide linkage.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives or amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic field-effect transistors (OFETs).
Biological Studies: It can be used as a probe to study biochemical pathways involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. The isopropylthio group can engage in thiol-disulfide exchange reactions, while the triazine ring can interact with nucleophilic sites in biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole: This compound shares a similar aromatic structure but differs in the functional groups attached to the phenyl ring.
2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one: Another compound with a fused ring system, but with different heteroatoms and functional groups.
Uniqueness
2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is unique due to the presence of the isopropylthio group, which imparts distinct chemical reactivity and potential biological activity. Its combination of a triazine ring with an acetamide linkage also sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14(2)27-16-9-7-15(8-10-16)13-19(25)21-11-12-24-20(26)17-5-3-4-6-18(17)22-23-24/h3-10,14H,11-13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBALMXSJYIYTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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